2-Chloro-3-(chloromethyl)-8-methylquinoline
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other synonyms .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also include computational studies to predict these properties .Scientific Research Applications
Synthesis of Quinolinyl Amines
The compound 2-Chloro-3-(chloromethyl)-8-methylquinoline has been utilized in the synthesis of quinolinyl amines. These compounds were prepared through nucleophilic substitution reactions and showed promising antifungal and antibacterial activities, especially when electron-withdrawing groups were included in the phenyl ring (Kumar et al., 2011).
Formation of Anilinoquinoline Compounds
It has been involved in reactions with phosphoryl chloride to form various anilinoquinoline compounds. These reactions have demonstrated the compound's reactivity and potential for creating structurally diverse molecules (Fukuda, Okamoto, & Sakurai, 1977).
Applications in Material Sciences
Metaloquinolate-Containing Polymers
The compound has been used in the synthesis of metaloquinolate-containing polymers, showing promise for applications in OLED technology due to their good thermal stability and strong fluorescence properties (Qun-bo, Du, & Lu, 2007).
Applications in Spectroscopy and Structural Analysis
Charge Density Analysis
Studies have utilized 2-Chloro-3-(chloromethyl)-8-methylquinoline to investigate the nature of Cl···Cl intermolecular interactions, providing insights into electron density distributions and molecular interactions (Hathwar & Guru Row, 2010).
Spectroscopic Characterization
It has been subjected to structural and spectroscopic analysis using techniques like UV–Vis, NMR, and vibrational spectral techniques, contributing to the understanding of its molecular characteristics and potential pharmaceutical applications (Kose, Atac, & Bardak, 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(chloromethyl)-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-7-3-2-4-8-5-9(6-12)11(13)14-10(7)8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLRXIHGPHYZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588987 | |
Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-8-methylquinoline | |
CAS RN |
948291-50-7 | |
Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(chloromethyl)-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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